molecular formula C16H18N4O5 B4326521 METHYL 4-{[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]METHYL}BENZOATE

METHYL 4-{[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]METHYL}BENZOATE

Cat. No.: B4326521
M. Wt: 346.34 g/mol
InChI Key: LRPZLCNAPCBIDX-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}methyl)benzoate: is a complex organic compound that features a pyrazole ring, a nitro group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis begins with 4-nitro-1H-pyrazole and 4-aminomethylbenzoic acid.

    Step 1: The 4-nitro-1H-pyrazole is reacted with butanoyl chloride in the presence of a base such as triethylamine to form 4-(4-nitro-1H-pyrazol-1-yl)butanoyl chloride.

    Step 2: The resulting product is then reacted with 4-aminomethylbenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate 4-({[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}methyl)benzoic acid.

    Step 3: Finally, the intermediate is esterified with methanol in the presence of a catalyst such as sulfuric acid to yield METHYL 4-{[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]METHYL}BENZOATE.

Industrial Production Methods: The industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Aqueous sodium hydroxide.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products:

    Reduction of Nitro Group: 4-({[4-(4-amino-1H-pyrazol-1-yl)butanoyl]amino}methyl)benzoate.

    Hydrolysis of Ester Group: 4-({[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}methyl)benzoic acid.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex heterocyclic compounds.
  • Employed in the study of reaction mechanisms involving pyrazole derivatives.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential anti-inflammatory and antimicrobial properties.
  • Evaluated for its role in targeted drug delivery systems.

Industry:

  • Utilized in the development of advanced materials with specific electronic or optical properties.
  • Applied in the synthesis of specialty chemicals for various industrial applications.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The nitro group and pyrazole ring are key functional groups that facilitate binding to these targets, leading to modulation of biological pathways. The exact mechanism of action would depend on the specific application and target.

Comparison with Similar Compounds

    4-nitro-1H-pyrazole: Shares the pyrazole ring and nitro group but lacks the benzoate ester and butanoyl moiety.

    Methyl 4-aminobenzoate: Contains the benzoate ester but lacks the pyrazole ring and nitro group.

Uniqueness:

  • The combination of the pyrazole ring, nitro group, and benzoate ester in a single molecule makes METHYL 4-{[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]METHYL}BENZOATE unique.
  • This unique structure imparts specific chemical and biological properties that are not observed in the individual components or simpler analogs.

Properties

IUPAC Name

methyl 4-[[4-(4-nitropyrazol-1-yl)butanoylamino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5/c1-25-16(22)13-6-4-12(5-7-13)9-17-15(21)3-2-8-19-11-14(10-18-19)20(23)24/h4-7,10-11H,2-3,8-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPZLCNAPCBIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC(=O)CCCN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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METHYL 4-{[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]METHYL}BENZOATE
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METHYL 4-{[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]METHYL}BENZOATE
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METHYL 4-{[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]METHYL}BENZOATE
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METHYL 4-{[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]METHYL}BENZOATE
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METHYL 4-{[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]METHYL}BENZOATE
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METHYL 4-{[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]METHYL}BENZOATE

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